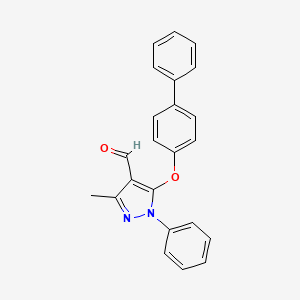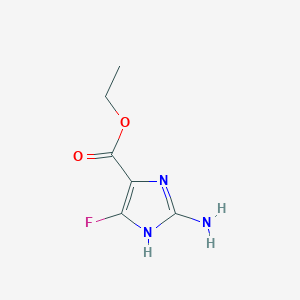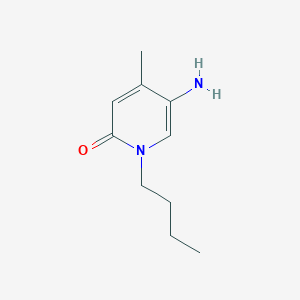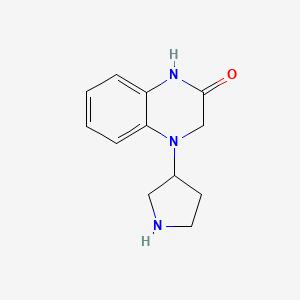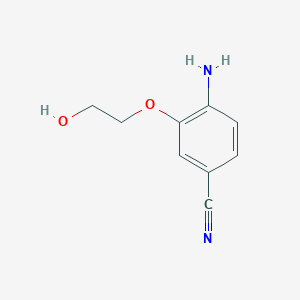![molecular formula C8H7BrClN3S B13072063 1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13072063.png)
1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a synthetic organic compound that features a unique combination of bromothiophene and pyrazole moieties
Métodos De Preparación
The synthesis of 1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromothiophene derivative with a pyrazole derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Análisis De Reacciones Químicas
1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 1-[(2-Bromothiophen-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine include other bromothiophene and pyrazole derivatives. For example:
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of bromothiophene and pyrazole moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7BrClN3S |
|---|---|
Peso molecular |
292.58 g/mol |
Nombre IUPAC |
1-[(2-bromothiophen-3-yl)methyl]-4-chloropyrazol-3-amine |
InChI |
InChI=1S/C8H7BrClN3S/c9-7-5(1-2-14-7)3-13-4-6(10)8(11)12-13/h1-2,4H,3H2,(H2,11,12) |
Clave InChI |
DCNDISQHXQHHOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1CN2C=C(C(=N2)N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


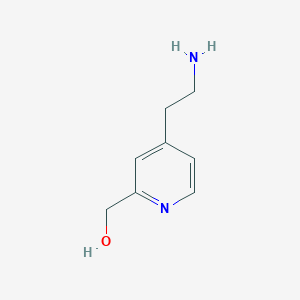
![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)

